iso-PPADS tetrasodium salt iso-PPADS tetrasodium salt P2X-purinoceptor antagonist (pKi = 6.5) with similar activity to PPADS.
Brand Name: Vulcanchem
CAS No.: 207572-67-6
VCID: VC0004209
InChI: InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
SMILES: CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C14H10N3Na4O12PS2
Molecular Weight: 599.3

iso-PPADS tetrasodium salt

CAS No.: 207572-67-6

Inhibitors

VCID: VC0004209

Molecular Formula: C14H10N3Na4O12PS2

Molecular Weight: 599.3

iso-PPADS tetrasodium salt - 207572-67-6

CAS No. 207572-67-6
Product Name iso-PPADS tetrasodium salt
Molecular Formula C14H10N3Na4O12PS2
Molecular Weight 599.3
IUPAC Name tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate
Standard InChI InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
SMILES CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Description P2X-purinoceptor antagonist (pKi = 6.5) with similar activity to PPADS.
Synonyms Pyridoxalphosphate-6-azophenyl-2/',5/'-disulfonic acid tetrasodium salt
PubChem Compound 135458049
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator